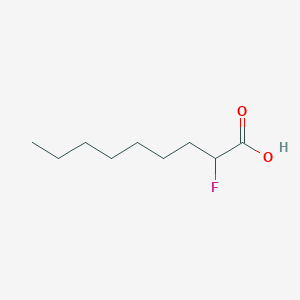
2-Fluorononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorononanoic acid is a fluorinated carboxylic acid with the molecular formula C9H17FO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluorononanoic acid can be synthesized through several methods. One common approach involves the fluorination of nonanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of nonanoic acid using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: 2-Fluorononan-1-ol.
Substitution: Various substituted nonanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorononanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes.
Industry: It is used in the production of fluorinated surfactants and polymers, which have applications in coatings, lubricants, and fire-fighting foams.
Mécanisme D'action
The mechanism by which 2-fluorononanoic acid exerts its effects involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes and other proteins. This can affect metabolic pathways and enzyme activity, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- Trifluoroacetic acid (TFA)
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
Comparison: 2-Fluorononanoic acid is unique due to its specific fluorination pattern and chain length. Compared to trifluoroacetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Unlike perfluorooctanoic acid and perfluorooctanesulfonic acid, which are fully fluorinated, this compound has only one fluorine atom, making it less hydrophobic and potentially less bioaccumulative.
Propriétés
Numéro CAS |
10457-81-5 |
|---|---|
Formule moléculaire |
C9H17FO2 |
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
2-fluorononanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
JJHYTNHLGZWBQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)


![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)



